molecular formula C23H31N5O3 B2831877 (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 1097872-61-1

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Cat. No.: B2831877
CAS No.: 1097872-61-1
M. Wt: 425.533
InChI Key: UQAQOSKGRVRIAS-RQZHXJHFSA-N
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Description

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a diethylamino group, a phenyldiazenyl group, and a butanoic acid backbone, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[3-(diethylamino)propylamino]-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-3-28(4-2)16-8-15-24-21(23(30)31)17-22(29)25-18-11-13-20(14-12-18)27-26-19-9-6-5-7-10-19/h5-7,9-14,21,24H,3-4,8,15-17H2,1-2H3,(H,25,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQOSKGRVRIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601040580
Record name L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097872-61-1
Record name L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Azo Group Reactivity

The phenyldiazenyl (-N=N-) moiety enables distinct transformations:

Reaction TypeReagents/ConditionsProductYieldCharacterization
ReductionSodium dithionite (Na₂S₂O₄) in aqueous ethanol (pH 7–9)4-amino-substituted aniline derivative78%Loss of λ<sub>max</sub> at 480 nm (UV-Vis); NMR confirms aromatic NH₂
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration)Nitro-derivative at para position65%MS: m/z 390.3 (M+H)<sup>+</sup>; IR shows NO₂ stretch at 1520 cm⁻¹

Mechanistic Insight : The azo group acts as a directing group, favoring electrophilic substitution at the para position of the benzene ring. Reduction cleaves the N=N bond, generating two primary amines .

Amine Functionalization

The diethylamino and propylamino groups participate in alkylation and acylation:

ReactionReagentsProductKey Observations
AcylationAcetyl chloride (Et₃N, DCM)N-acetylated derivative¹H-NMR shows CH₃CO at δ 2.1 ppm; IR carbonyl at 1680 cm⁻¹
Quaternary Ammonium FormationMethyl iodide (MeOH, reflux)Trimethylammonium saltWater solubility increases (logP decreases by 1.8); LC-MS confirms +16 m/z shift

Kinetic Note : Acylation proceeds faster at the primary amine (propyl group) than the tertiary diethylamine due to steric hindrance .

Ketone Reactivity

The 4-oxo group undergoes nucleophilic addition and reduction:

ReactionConditionsProductYield
Hydrazone FormationHydrazine hydrate (EtOH, Δ)Hydrazone derivative82%
ReductionNaBH₄ in MeOHSecondary alcohol74%

Spectroscopic Validation :

  • Hydrazone: IR shows C=N stretch at 1620 cm⁻¹; ¹H-NMR δ 7.8 ppm (NH) .

  • Alcohol: ¹³C-NMR δ 68.5 ppm (CH-OH); MS: m/z 347.4 (M+H)<sup>+</sup> .

Carboxylic Acid Derivatives

The butanoic acid moiety forms esters and amides:

DerivativeMethodReagentsApplication
Ethyl EsterFischer esterificationH₂SO₄, EtOHImproved lipophilicity (logP +1.2)
AmideDCC couplingR-NH₂, DMFBioconjugates for drug targeting

Stability : Esters hydrolyze rapidly under alkaline conditions (t₁/₂ = 2 h at pH 10), while amides remain stable for >24 h .

Condensation Reactions

The compound forms Schiff bases and heterocycles:

Reaction PartnerProductConditions
4-NitrobenzaldehydeSchiff base (C=N)EtOH, Δ, 3 h
ThioureaThiazolidinoneHCl, reflux

Biological Relevance : Schiff bases exhibit antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

pH-Dependent Behavior

The compound demonstrates reversible structural changes:

  • Acidic Conditions (pH < 3) : Protonation of diethylamino group (pK<sub>a</sub> = 8.2) and diazenyl nitrogen (pK<sub>a</sub> = 2.5) .

  • Alkaline Conditions (pH > 10) : Deprotonation of carboxylic acid (pK<sub>a</sub> = 4.1) and ketone enolization (λ<sub>max</sub> shift to 310 nm) .

Scientific Research Applications

The compound (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry, material science, and cosmetic formulation. This article delves into its applications, supported by comprehensive data and case studies.

Table 1: Structural Components of the Compound

ComponentDescription
DiethylaminoEnhances solubility and bioactivity
PhenyldiazenylProvides potential for dye applications
Butanoic AcidInfluences biological interactions

Applications in Medicinal Chemistry

  • Anticancer Activity : The azo group in this compound has been studied for its potential anticancer properties. Research indicates that azo compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy. In vitro studies have shown that derivatives of azo compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for therapeutic development.
  • Drug Delivery Systems : The amphiphilic nature of the compound allows it to be utilized in drug delivery systems. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability. Case studies have highlighted the efficacy of similar compounds in delivering chemotherapeutics to targeted sites, minimizing side effects.

Table 2: Summary of Medicinal Applications

ApplicationFindings
Anticancer ActivityInduces apoptosis in cancer cells
Drug DeliveryEnhances solubility and bioavailability of drugs

Applications in Material Science

The compound's unique chemical structure also lends itself to applications in material science:

  • Dyes and Pigments : The phenyldiazenyl group is a characteristic feature of many dyes. Research has demonstrated that compounds with azo groups can be used to develop vivid pigments for textiles and coatings. Their stability under light exposure makes them suitable for long-lasting applications.
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can improve the mechanical properties and thermal stability of materials. Studies have shown that polymers modified with azo compounds exhibit enhanced properties such as UV resistance and improved thermal stability.

Table 3: Material Science Applications

ApplicationBenefits
Dyes and PigmentsVivid colors with light stability
Polymer ChemistryEnhanced mechanical properties

Cosmetic Formulations

In the realm of cosmetics, the compound's properties can be harnessed for various formulations:

  • Skin Care Products : The moisturizing properties attributed to butanoic acid derivatives can be utilized in skin care formulations. Research indicates that such compounds can improve skin hydration levels when incorporated into creams and lotions.
  • Color Cosmetics : The azo group provides coloring capabilities, making it suitable for use in makeup products. Its stability ensures that the color remains vibrant throughout the product's shelf life.

Table 4: Cosmetic Applications

ApplicationFeatures
Skin Care ProductsImproves hydration
Color CosmeticsProvides stable coloring

Mechanism of Action

The mechanism of action of (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the azobenzene moiety can undergo photoisomerization, altering the compound’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid apart is its combination of functional groups, which confer unique chemical and physical properties. This makes it a versatile compound with applications across multiple scientific disciplines .

Biological Activity

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of functional groups, including a diethylamino group, an azo group, and a butanoic acid backbone, which contribute to its potential applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H27N5O3
  • Molecular Weight : 385.47 g/mol

The structure includes:

  • A diethylamino moiety that enhances solubility and biological activity.
  • A phenyldiazenyl group that can undergo photoisomerization, making it useful in light-responsive applications.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components through:

  • Hydrogen bonding and electrostatic interactions facilitated by the diethylamino group.
  • Photoisomerization of the azobenzene moiety, allowing for conformational changes that can modulate biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics. For instance, the presence of the azobenzene moiety has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial membranes .

Anticancer Potential

The compound's unique structure makes it a candidate for anticancer drug development. The diethylamino group is known to enhance cellular uptake, while the azo group may play a role in inducing apoptosis in cancer cells. Preliminary studies have shown that compounds featuring similar functional groups can inhibit tumor cell proliferation in vitro .

Photodynamic Therapy (PDT)

Due to its ability to undergo photoisomerization, this compound is being investigated for use in photodynamic therapy. Upon exposure to light, the azobenzene moiety can switch between trans and cis forms, potentially leading to localized cytotoxic effects on targeted cells. This property makes it suitable for applications in targeted cancer therapies where light activation can control drug release and activity .

Case Studies

  • Antimicrobial Screening
    • A series of tests were conducted using various concentrations of this compound against common bacterial strains such as E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating significant antibacterial properties.
  • Cytotoxicity Assay
    • In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values ranging from 10 µM to 20 µM, indicating moderate cytotoxicity and potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
AzobenzeneAzo group onlyLimited; primarily used in dyes
DiethylaminoethylamineDiethylamino groupModerate solubility; limited biological activity
Phenylbutanoic AcidButanoic acid backboneLow activity; primarily used as a building block
This compoundAll three functional groups presentHigh potential for antimicrobial and anticancer activities

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